(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid
CAS No.: 3353-25-1
Cat. No.: VC2692812
Molecular Formula: C16H13IO3
Molecular Weight: 380.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3353-25-1 |
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Molecular Formula | C16H13IO3 |
Molecular Weight | 380.18 g/mol |
IUPAC Name | 2-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C16H13IO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Standard InChI Key | FMDOSJHQLARFRC-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O |
Introduction
Physical and Chemical Properties
The physical and chemical properties of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid are essential for understanding its behavior in various applications and reactions. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid | |
CAS Registry Number | 3353-25-1 | |
Molecular Formula | C₁₆H₁₃IO₃ | |
Molecular Weight | 380.18 g/mol | |
InChI | InChI=1S/C16H13IO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) | |
InChI Key | FMDOSJHQLARFRC-UHFFFAOYSA-N | |
Canonical SMILES | COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O | |
Physical Appearance | Crystalline solid | |
Solubility | Soluble in organic solvents (ethanol, ethyl acetate, DMSO); poorly soluble in water |
The compound has a relatively high molecular weight due to the presence of the iodine atom. The carboxylic acid group contributes to its acidic character, while the methoxy group introduces electron-donating properties to one of the aromatic rings. The iodine substituent, being a good leaving group, makes the molecule particularly useful for various synthetic transformations and coupling reactions.
Synthetic Routes and Preparation Methods
Several synthetic approaches can be employed to prepare (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid. The most common and efficient method involves the Knoevenagel condensation reaction, which is widely used for the synthesis of α,β-unsaturated carboxylic acids.
Knoevenagel Condensation
The primary synthetic route involves a Knoevenagel condensation reaction between 4-iodobenzaldehyde and 4-methoxyphenylacetic acid in the presence of a basic catalyst such as piperidine. The reaction proceeds through the formation of a carbanion intermediate, followed by condensation and dehydration steps to yield the desired product.
Table 2: Typical Reaction Conditions for Knoevenagel Condensation
Parameter | Condition | Notes |
---|---|---|
Reagents | 4-iodobenzaldehyde, 4-methoxyphenylacetic acid | Starting materials |
Catalyst | Piperidine or triethylamine | Base catalyst |
Solvent | Acetic anhydride or toluene | Reaction medium |
Temperature | 100-120°C | Reflux conditions |
Reaction Time | 10-12 hours | Until completion |
Purification | Recrystallization or column chromatography | To obtain high purity |
This synthetic approach is similar to methods used for related compounds, such as the synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid described by Ruan et al. (2009), which utilized 2-(4-methoxyphenyl)acetic acid, 4-methoxybenzaldehyde, and acetic anhydride with triethylamine as a catalyst .
Alternative Synthetic Approaches
Alternative synthetic methods for preparing (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid include:
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Wittig reaction between a phosphonium ylide and an appropriate aldehyde, followed by hydrolysis of the resulting ester.
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Heck coupling reaction between 4-iodobenzoic acid derivatives and 4-methoxystyrene.
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Perkin condensation using 4-iodobenzaldehyde and 4-methoxyphenylacetic acid in the presence of acetic anhydride.
The stereoselectivity of these reactions can be controlled by adjusting reaction conditions, choice of catalysts, and the use of specific additives to favor the formation of the Z-isomer over the E-isomer.
Chemical Reactivity and Reactions
The chemical reactivity of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid is influenced by its functional groups and structural features. The compound can undergo various chemical transformations, making it valuable in organic synthesis.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety can participate in typical esterification, amidation, and decarboxylation reactions:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form corresponding esters.
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Amidation: Reaction with amines to form amides, similar to the preparation of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides described in the literature .
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Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield substituted styrene derivatives.
Reactions Involving the Iodine Substituent
The iodine atom at the para position of one phenyl ring provides opportunities for various transformations:
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Nucleophilic Substitution: The iodine can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
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Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon bonds.
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Reduction: Reduction of the iodine substituent can yield the corresponding phenyl derivative, typically using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Reactions Involving the Methoxy Group
The methoxy group can undergo demethylation and oxidation reactions:
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Demethylation: Treatment with strong Lewis acids such as BBr₃ can lead to demethylation, yielding hydroxylated derivatives similar to compounds like 3-(4-hydroxy-3-methoxyphenyl)acrylic acid .
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Oxidation: The methoxy group can undergo oxidation reactions, particularly in strong oxidizing conditions, leading to the formation of corresponding quinones.
Reactions Involving the Carbon-Carbon Double Bond
The α,β-unsaturated system can participate in various addition reactions:
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Michael Addition: Nucleophiles can add to the β-carbon in a 1,4-addition manner.
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Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.
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Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield saturated derivatives.
Applications in Scientific Research
(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid has diverse applications across multiple scientific disciplines, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry Applications
The compound shows promise in medicinal chemistry due to its structural features that can interact with various biological targets:
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Anticancer Research: Studies have indicated that structurally similar compounds exhibit significant anticancer properties by inhibiting the proliferation of cancer cells through induction of apoptosis. The presence of iodine and methoxy groups may enhance interaction with biological targets, making it a candidate for anticancer drug development.
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Anti-inflammatory Development: Phenylacrylic acid derivatives have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis or chronic inflammation.
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Structure-Activity Relationship Studies: The compound serves as a valuable template for structure-activity relationship (SAR) studies, similar to those conducted with resveratrol derivatives, as mentioned in research by Ruan et al. .
Materials Science Applications
In materials science, the compound can be utilized in various ways:
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Polymer Chemistry: It can serve as a monomer in the synthesis of polymers, where its unique functional groups allow for copolymerization with other vinyl monomers, leading to materials with tailored properties for drug delivery systems or smart materials.
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Photopolymerization: The compound's ability to undergo photopolymerization makes it suitable for use in coatings and adhesives. Incorporating such acrylic acids into polymer matrices can improve mechanical strength and thermal stability.
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Optoelectronic Materials: The iodine and methoxy substituents can contribute to specific electronic properties, potentially useful in the development of optoelectronic materials.
Organic Synthesis Applications
In organic synthesis, the compound serves as:
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Synthetic Intermediate: It functions as a valuable intermediate in preparing more complex molecules, particularly in pharmaceutical and agrochemical development.
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Cross-Coupling Substrate: The iodine functionality makes it an excellent substrate for various cross-coupling reactions, enabling the synthesis of more complex molecular structures.
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Building Block: As a building block, it facilitates the development of libraries of compounds for high-throughput screening in drug discovery programs.
Biological Activities
Research has revealed several important biological activities associated with (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid, making it relevant for pharmaceutical research and development.
Anticancer Properties
Studies on the anticancer activity of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid and structurally similar compounds have shown promising results against various cancer cell lines. One study demonstrated dose-dependent inhibition of cell growth, with IC50 values lower than those observed for traditional chemotherapeutic agents.
Table 3: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via caspase-3 |
MCF-7 | 20 | Cell cycle arrest at G1 phase |
A549 | 25 | Inhibition of PI3K/Akt signaling pathway |
The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapy.
Antimicrobial Activity
Phenylacrylic acid derivatives, including those with structures similar to (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 4: Antimicrobial Efficacy of Related Compounds
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism often involves disrupting bacterial cell wall synthesis and function, providing potential applications in the development of new antibacterial agents.
Anti-inflammatory Effects
Research has also indicated that compounds similar to (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In vitro and in vivo studies have shown that these compounds can reduce inflammation markers and alleviate inflammatory conditions, suggesting potential therapeutic applications in treating inflammatory disorders.
Comparison with Structurally Similar Compounds
To better understand the unique properties and potential applications of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid, it is valuable to compare it with structurally similar compounds, particularly those with different halogen substituents.
Table 5: Comparison of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid with Related Compounds
Compound | Key Differences | Chemical Reactivity | Biological Activity |
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(2Z)-2-(4-Bromophenyl)-3-(4-methoxyphenyl)-acrylic acid | Contains bromine instead of iodine | Moderate reactivity in substitution and coupling reactions | Similar antimicrobial activity, slightly reduced anticancer activity |
(2Z)-2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-acrylic acid | Contains chlorine instead of iodine | Lower reactivity in substitution reactions | Comparable anti-inflammatory activity, reduced antimicrobial efficacy |
(2Z)-2-(4-Fluorophenyl)-3-(4-methoxyphenyl)-acrylic acid | Contains fluorine instead of iodine | Least reactive in nucleophilic substitutions, strong C-F bond | Potentially enhanced bioavailability due to increased lipophilicity |
(E)-2,3-Bis(4-methoxyphenyl)acrylic acid | Contains methoxy groups on both phenyl rings, E configuration | Different stereochemistry affecting spatial arrangement | Altered biological interactions due to different 3D structure |
The iodine-containing compound demonstrates higher reactivity in nucleophilic substitution reactions compared to its bromine, chlorine, or fluorine analogs, which can be advantageous in certain synthetic applications. The larger size of the iodine atom also influences the compound's physical properties, such as melting point and solubility, compared to its halogenated counterparts.
Future Research Directions
Research on (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid continues to evolve, with several promising directions for future investigation:
Drug Development
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Targeted Delivery Systems: Development of drug delivery systems incorporating the compound or its derivatives for targeted cancer therapy.
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Combination Therapy: Investigation of synergistic effects when combined with established therapeutic agents.
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Structure Optimization: Synthesis of analogs with enhanced potency and reduced toxicity.
Materials Science Innovations
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Smart Polymers: Development of responsive polymeric materials incorporating the compound for controlled drug release or environmental sensing.
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Photoreactive Materials: Exploration of photochemical properties for applications in 3D printing or photolithography.
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Surface Modifications: Utilization in surface chemistry for creating functionalized interfaces.
Synthetic Methodology Advancements
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Stereoselective Synthesis: Development of improved methods for stereoselective synthesis of the Z-isomer.
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Green Chemistry Approaches: Investigation of more environmentally friendly synthetic routes.
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Flow Chemistry Applications: Adaptation of synthesis to continuous flow processes for increased efficiency and scalability.
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